2-[(4-aminophenyl)thio]-N-(5-chloro-2-methoxyphenyl)propanamide
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Overview
Description
2-[(4-aminophenyl)thio]-N-(5-chloro-2-methoxyphenyl)propanamide is an organic compound with potential applications in various fields, including medicinal chemistry and materials science. This compound features a unique structure with an aminophenylthio group and a chloromethoxyphenyl group attached to a propanamide backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-[(4-aminophenyl)thio]-N-(5-chloro-2-methoxyphenyl)propanamide typically involves the following steps:
Formation of the Aminophenylthio Intermediate: This step involves the reaction of 4-aminothiophenol with an appropriate halogenated precursor under basic conditions to form the aminophenylthio intermediate.
Coupling with Chloromethoxyphenyl Derivative: The aminophenylthio intermediate is then coupled with a 5-chloro-2-methoxyphenyl derivative using a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Formation of the Propanamide Backbone:
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro group (if present) or other reducible functionalities within the molecule.
Substitution: The aromatic rings in the compound can participate in electrophilic or nucleophilic substitution reactions, depending on the substituents and reaction conditions.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) are commonly used for oxidation reactions.
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are employed for reduction reactions.
Substitution: Electrophilic substitution reactions may use reagents like bromine (Br₂) or nitric acid (HNO₃), while nucleophilic substitutions can involve reagents like sodium methoxide (NaOCH₃).
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Amines or other reduced derivatives.
Substitution: Halogenated or nitrated aromatic compounds.
Scientific Research Applications
2-[(4-aminophenyl)thio]-N-(5-chloro-2-methoxyphenyl)propanamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial or anticancer agent due to its unique structural features.
Materials Science: The compound can be used in the development of advanced materials, such as polymers or coatings, with specific properties.
Biological Studies: Researchers study its interactions with biological targets to understand its mechanism of action and potential therapeutic uses.
Industrial Applications: The compound may be used as an intermediate in the synthesis of other complex molecules or as a functional additive in various industrial processes.
Mechanism of Action
The mechanism of action of 2-[(4-aminophenyl)thio]-N-(5-chloro-2-methoxyphenyl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The aminophenylthio group can form hydrogen bonds or hydrophobic interactions with target proteins, while the chloromethoxyphenyl group may enhance binding affinity and specificity. These interactions can modulate the activity of the target proteins, leading to the desired biological effects.
Comparison with Similar Compounds
2-[(4-aminophenyl)thio]-N-(2,5-dimethoxyphenyl)acetamide: This compound has a similar aminophenylthio group but differs in the substitution pattern on the aromatic ring and the acetamide backbone.
2-(4-aminophenyl)benzothiazole: This compound features a benzothiazole ring instead of the propanamide backbone, offering different chemical and biological properties.
Uniqueness: 2-[(4-aminophenyl)thio]-N-(5-chloro-2-methoxyphenyl)propanamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the aminophenylthio and chloromethoxyphenyl groups allows for versatile interactions with various molecular targets, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
2-(4-aminophenyl)sulfanyl-N-(5-chloro-2-methoxyphenyl)propanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClN2O2S/c1-10(22-13-6-4-12(18)5-7-13)16(20)19-14-9-11(17)3-8-15(14)21-2/h3-10H,18H2,1-2H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DJEIIMSIJWXHTD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=C(C=CC(=C1)Cl)OC)SC2=CC=C(C=C2)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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